

Comparative Guide to Calcium Chelators: 5,5'-Dinitro BAPTA vs. EGTA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5,5'-DINITRO BAPTA**

Cat. No.: **B1147512**

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For researchers, scientists, and drug development professionals, the precise control of calcium ion (Ca^{2+}) concentration is paramount for elucidating cellular signaling pathways and assessing therapeutic interventions. Calcium chelators are indispensable tools for this purpose, with 5,5'-Dinitro BAPTA and EGTA representing two common but functionally distinct options. This guide provides an objective comparison of their performance, supported by key experimental data and protocols, to aid in the selection of the appropriate chelator for specific research needs.

Fundamental Properties and Performance Data

The primary distinction between 5,5'-Dinitro BAPTA and EGTA lies in their affinity for calcium and their kinetic properties. 5,5'-Dinitro BAPTA is a derivative of BAPTA [1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid], which was structurally derived from EGTA [ethylene glycol-bis(β -aminoethyl ether)-N,N,N',N'-tetraacetic acid] to improve upon its characteristics.^{[1][2][3]} The addition of two electron-withdrawing nitro groups to the BAPTA structure significantly reduces its affinity for Ca^{2+} .^[1]

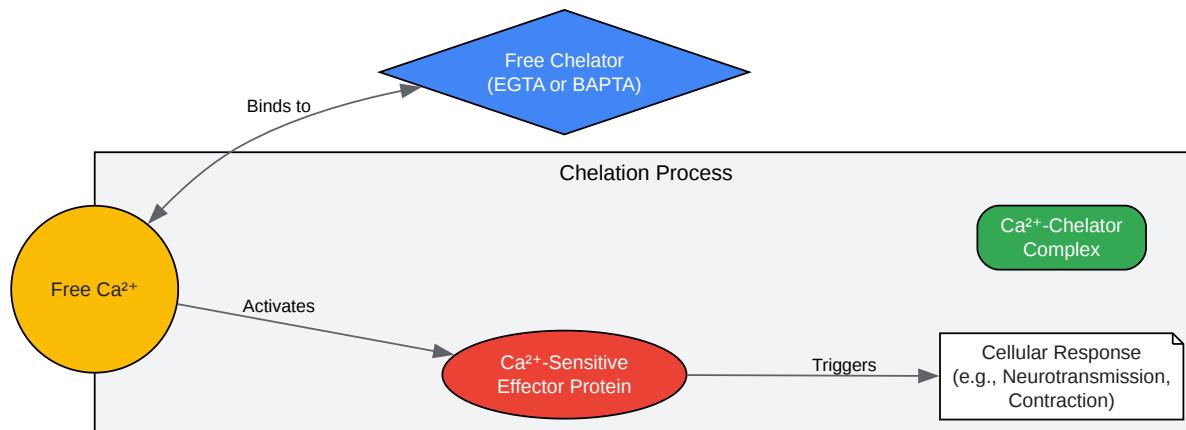
These differences in chemical structure translate to vastly different experimental applications. EGTA is a high-affinity chelator ideal for creating Ca^{2+} -free conditions or buffering slow, global changes in intracellular calcium. In contrast, 5,5'-Dinitro BAPTA is a low-affinity, fast-acting buffer suited for modulating large and rapid Ca^{2+} transients without completely abolishing the physiological signal.^[1]

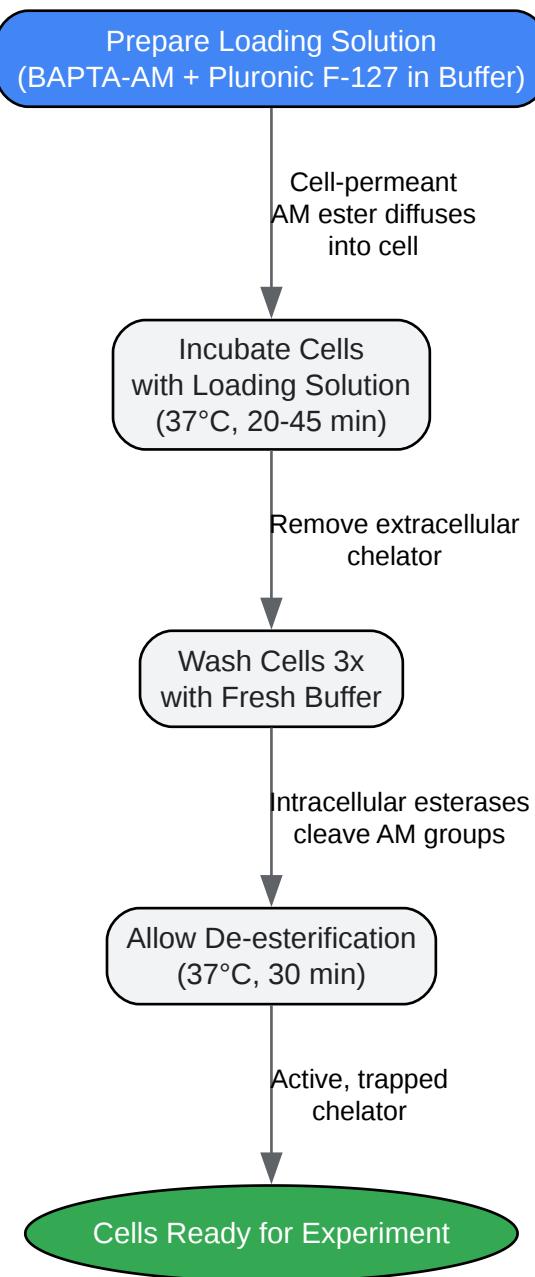
Table 1: Quantitative Comparison of Calcium Chelators

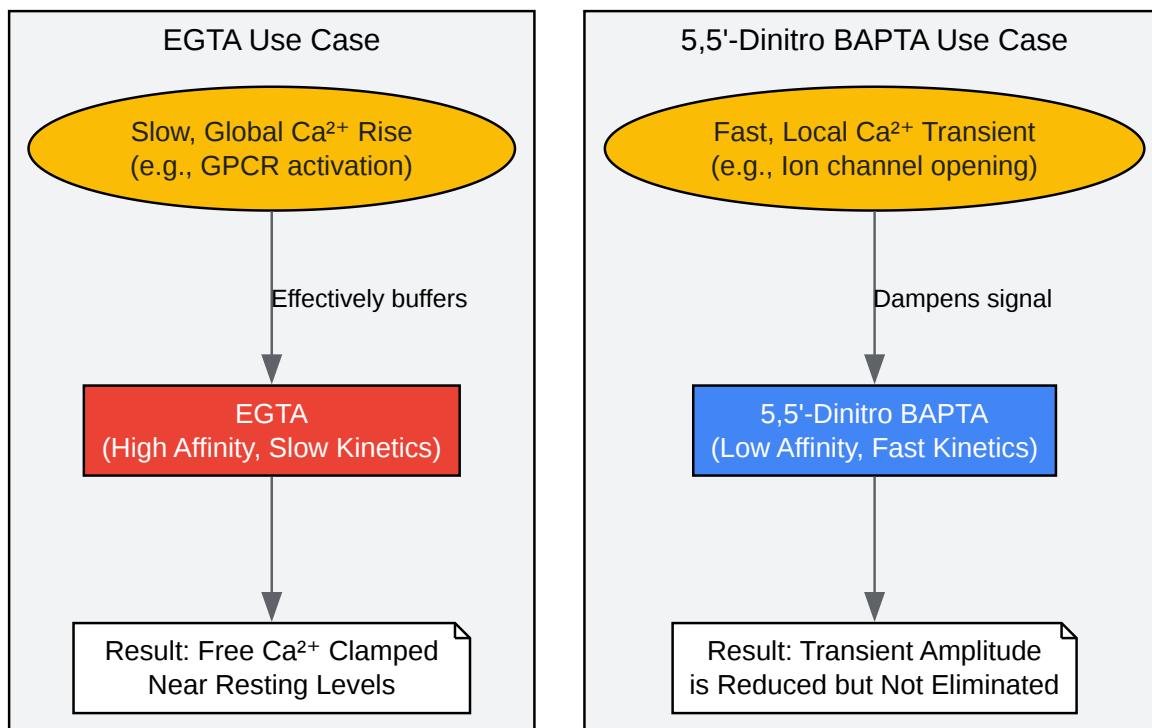
Property	5,5'-Dinitro BAPTA	EGTA
Ca ²⁺ Dissociation Constant (Kd)	~7.5 mM[1][2]	~60.5 nM (at pH 7.4)[4]
Affinity for Ca ²⁺	Low	High
Mg ²⁺ Dissociation Constant (Kd)	High (low affinity)	1-10 mM[4]
Selectivity for Ca ²⁺ over Mg ²⁺	High[1]	High[4][5]
Binding/Release Kinetics	Very Fast (characteristic of BAPTA family)[1][6]	Slow[1][6][7]
pH Sensitivity of Ca ²⁺ Binding	Relatively insensitive in physiological range (pH 6.8-7.4)[1][8]	Highly dependent on pH[1][5][9]
Primary Application	Buffering large, rapid Ca ²⁺ transients[1]	Creating Ca ²⁺ -free media, buffering resting or slow Ca ²⁺ changes[10]
Cell Permeability	Available as membrane-permeant AM ester[11]	Membrane-impermeant (requires microinjection or cell permeabilization)[2]

Mechanism of Chelation and Signaling Pathways

Both molecules function by binding free Ca²⁺ ions, effectively sequestering them and preventing their interaction with downstream signaling molecules. The BAPTA family of chelators was specifically designed to offer faster binding kinetics and reduced pH sensitivity compared to EGTA, making them more suitable for studying rapid calcium dynamics within cells.[1][2][3]







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- To cite this document: BenchChem. [Comparative Guide to Calcium Chelators: 5,5'-Dinitro BAPTA vs. EGTA]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1147512#comparing-5-5-dinitro-bapta-and-egta-for-calcium-chelation>]

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